molecular formula C25H24N4O5S2 B2637317 2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1189643-36-4

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2637317
CAS RN: 1189643-36-4
M. Wt: 524.61
InChI Key: XTXOITDPJCOZBB-UHFFFAOYSA-N
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Description

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O5S2 and its molecular weight is 524.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound has been involved in synthesis processes like heteroaromatic decarboxylative Claisen rearrangement reactions, contributing to the development of 2,3-disubstituted heteroaromatic products (Craig et al., 2005).

  • It serves as a precursor in the synthesis of novel compounds, like 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, indicating its versatility in chemical reactions (Hafez & El-Gazzar, 2017).

Biological and Pharmacological Properties

  • Research has shown its potential in developing new products with promising cytotoxic activity against various cancer cell lines (Abbas et al., 2015).

  • Some derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting its significance in cancer research (Horishny et al., 2021).

  • Certain synthesized compounds involving this chemical have displayed antianaphylactic activity, suggesting their potential in treating allergic reactions (Wagner et al., 1993).

  • The compound has been used in the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines with noted anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

  • Novel thienopyrimidine linked rhodanine derivatives synthesized from this compound have shown significant antimicrobial potency against various bacterial and fungal strains (Kerru et al., 2019).

  • Research has demonstrated its role in the synthesis of compounds with potential as thymidylate synthase inhibitors, aiming at anti-tumor applications (Gangjee et al., 2004).

Additional Applications

  • The compound's derivatives have been explored for their chemical reactivity, forming diverse nitrogen heterocyclic compounds with various biological activities (Farouk et al., 2021).

  • It has been a key starting material in the synthesis of furo- and thieno-〔3,2-c〕pyridine derivatives, highlighting its utility in developing new heterocyclic compounds (Maruoka et al., 2010).

properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-15(30)28-9-8-19-20(13-28)36-23-22(19)24(32)29(12-18-7-4-10-34-18)25(27-23)35-14-21(31)26-16-5-3-6-17(11-16)33-2/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXOITDPJCOZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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